Methyl 3-aminofuran-2-carboxylate hydrochloride

Storage Stability Purity Specification Physical Form

This hydrochloride salt form (CAS 1808102-24-0, MW 177.59 g/mol) is the preferred procurement choice over the free base (CAS 956034-04-1, MW 141.13 g/mol) for rigorous research applications. The crystalline solid ensures accurate weighing on analytical balances—unlike the liquid free base—while room-temperature storage eliminates cold-chain costs. The 22–36 g/mol molecular weight difference versus the free base or ethyl ester analog prevents stoichiometric errors that cascade through multi-step syntheses. With commercially available purity up to 98%, it is ready for hit-to-lead Suzuki-Miyaura diversification, kinase inhibitor programs, and parallel library synthesis without repurification delays.

Molecular Formula C6H8ClNO3
Molecular Weight 177.58 g/mol
CAS No. 1808102-24-0
Cat. No. B1435357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminofuran-2-carboxylate hydrochloride
CAS1808102-24-0
Molecular FormulaC6H8ClNO3
Molecular Weight177.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CO1)N.Cl
InChIInChI=1S/C6H7NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h2-3H,7H2,1H3;1H
InChIKeyHAYZEBHXEKEJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminofuran-2-Carboxylate Hydrochloride (CAS 1808102-24-0): Sourcing and Differentiation Guide


Methyl 3-aminofuran-2-carboxylate hydrochloride (CAS 1808102-24-0), molecular formula C₆H₈ClNO₃ and molecular weight 177.59 g/mol, is the hydrochloride salt form of methyl 3-aminofuran-2-carboxylate . It belongs to the furoic acid ester class of heterocyclic compounds, featuring a furan ring substituted with a 3-amino group and a 2-carboxylate methyl ester moiety . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with its bifunctional architecture enabling derivatization into more complex heterocyclic scaffolds .

Why Methyl 3-Aminofuran-2-Carboxylate Hydrochloride Cannot Be Freely Substituted with In-Class Analogs


Within the 3-aminofuran-2-carboxylate chemical family, seemingly minor structural variations produce substantial differences in stability, handling properties, and synthetic utility. The hydrochloride salt form (CAS 1808102-24-0) exhibits distinct advantages over the free base (CAS 956034-04-1) in both storage stability and purity preservation . The free base is reported as a liquid at 20°C with a purity specification of 95% and requires refrigerated storage at 2-8°C with light protection, whereas the hydrochloride salt is a crystalline solid storable at room temperature with purity specifications reaching 98% [1]. Additionally, substitution with ethyl ester analogs introduces alterations in molecular weight (155.15 vs. 177.59 g/mol) and lipophilicity that can meaningfully impact downstream reaction outcomes and purification profiles . These physicochemical distinctions render generic substitution without validation impractical for rigorous research applications.

Quantitative Differentiation Evidence for Methyl 3-Aminofuran-2-Carboxylate Hydrochloride (CAS 1808102-24-0)


Hydrochloride Salt vs. Free Base: Stability and Purity Differential

The hydrochloride salt (CAS 1808102-24-0) demonstrates enhanced handling and storage properties compared to the free base (CAS 956034-04-1). The free base exists as a liquid at ambient temperature and requires refrigerated storage at 2-8°C with light protection to maintain stability, whereas the hydrochloride salt is a crystalline solid that remains stable under room temperature storage conditions . Furthermore, the hydrochloride salt is commercially available at purity specifications reaching 98%, compared to the free base which is typically offered at 95% purity minimum [1]. Salt formation via HCl addition improves overall compound stability and purity profiles .

Storage Stability Purity Specification Physical Form

Methyl Ester Hydrochloride vs. Ethyl Ester Analog: Molecular Properties and Synthetic Precision

The methyl ester hydrochloride (target compound, MW 177.59 g/mol) differs in molecular weight from the ethyl ester analog (MW 155.15 g/mol for the free base form) . This 22.44 g/mol difference (approximately 14% relative mass difference) has practical implications for reaction stoichiometry calculations and chromatographic purification. The methyl ester variant provides lower lipophilicity compared to the ethyl ester, which can influence retention times in reverse-phase HPLC and alter reaction kinetics in nucleophilic acyl substitution pathways [1]. The hydrochloride counterion in the target compound (present in the MW of 177.59 g/mol) must be accounted for when calculating molar equivalents in base-sensitive reactions.

Molecular Weight Reaction Stoichiometry Chromatographic Separation

Structural Scaffold Differentiation: 3-Amino vs. 4-Amino Furan-2-Carboxylate Isomers

The 3-aminofuran-2-carboxylate scaffold of the target compound differs regiochemically from the 4-aminofuran-2-carboxylate motif found in the proximicin antibiotic family. The 4-amino isomer, specifically methyl 4-Boc-aminofuran-2-carboxylate, has been established as the characteristic repetitive unit in proximicins A, B, and C, which demonstrate weak antibacterial activity but strong cytostatic effects against human tumor cell lines [1][2]. The 3-amino substitution pattern in the target compound provides distinct electronic and steric properties for downstream derivatization compared to the 4-amino isomer, offering a complementary scaffold for structure-activity relationship studies and library diversification [3].

Regiochemistry Synthetic Utility Bioactivity Scaffold

Synthetic Versatility: Suzuki-Miyaura Coupling Reactivity Profile

The target compound, as a member of the 3-aminofuran-2-carboxylate class, demonstrates compatibility with Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond forming methodology . This reactivity profile enables regioselective derivatization at positions on the furan ring, facilitating the construction of complex heterocyclic libraries. The 3-aminofuran-2-carboxylate scaffold can be efficiently synthesized from methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate via Boc-deprotection with TFA in dichloromethane, yielding the free amine quantitatively . The hydrochloride salt form of the target compound provides the same reactive amine functionality for subsequent coupling chemistry while offering the handling advantages described in Evidence Item 1.

Cross-Coupling C-C Bond Formation Derivatization

Optimal Research and Procurement Applications for Methyl 3-Aminofuran-2-Carboxylate Hydrochloride


Medicinal Chemistry Library Synthesis and Scaffold Diversification

The 3-aminofuran-2-carboxylate hydrochloride scaffold provides a regioisomeric alternative to the 4-amino scaffold found in proximicin-class antibiotics, enabling parallel SAR exploration in medicinal chemistry programs [1]. The compound's compatibility with Suzuki-Miyaura cross-coupling chemistry supports modular diversification for hit-to-lead optimization . Researchers constructing furan-based small-molecule libraries should select the hydrochloride salt for its room-temperature solid-state stability, which ensures consistent weighing accuracy across multiple parallel synthesis runs .

Multi-Step Organic Synthesis Requiring Precise Stoichiometry Control

In multi-step synthetic sequences where accurate molar calculations are critical, the hydrochloride salt (MW 177.59 g/mol) must be specifically procured rather than inadvertently substituted with the free base (MW 141.13 g/mol) or ethyl ester analog (MW 155.15 g/mol). The 22-36 g/mol molecular weight differences introduce stoichiometric errors that cascade through reaction yields and purification outcomes . The crystalline solid form of the hydrochloride salt facilitates precise weighing on analytical balances, unlike the liquid free base which presents handling challenges for accurate small-scale measurements .

Long-Term Compound Storage and Inventory Management

For research laboratories and compound management facilities requiring stable inventory under ambient conditions, the hydrochloride salt offers distinct logistical advantages. Room temperature storage capability eliminates the need for refrigerated storage space and reduces energy costs associated with cold-chain maintenance, unlike the free base which requires 2-8°C storage with light protection [2]. The higher commercial purity specification (up to 98% for the salt vs. 95% minimum for the free base) reduces the frequency of repurification prior to critical experiments .

Derivatization to Kinase Inhibitors and Antimicrobial Scaffolds

The bifunctional architecture of methyl 3-aminofuran-2-carboxylate hydrochloride—featuring both an amino group and a carboxylate ester—enables derivatization into kinase inhibitors and antimicrobial agents . The 3-amino substitution pattern provides a distinct vector for hydrogen bonding interactions with biological targets compared to 4-amino furan derivatives. Researchers exploring p38 kinase inhibition using furan-based scaffolds should consider the 3-amino regioisomer as a complementary starting point to previously reported thienyl and pyrrolyl urea derivatives [3].

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